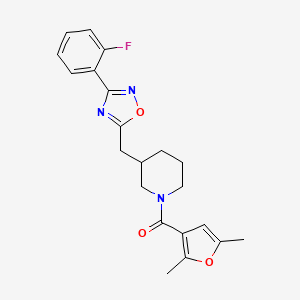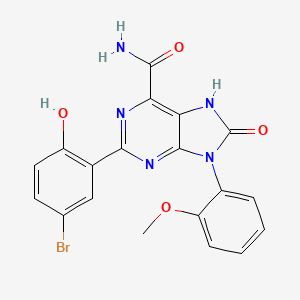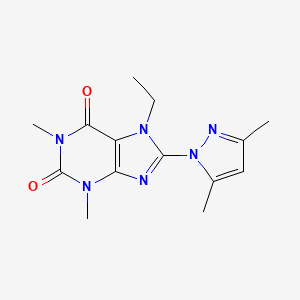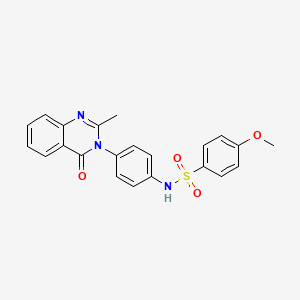![molecular formula C25H19ClFN3O2 B2753408 3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-66-7](/img/structure/B2753408.png)
3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has shown potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinoline derivatives, including those similar to the specified compound, are known for their efficient fluorescence properties. They are widely used in biochemistry and medicine for studying various biological systems. The synthesis of new quinoline derivatives through reactions of chloro-methylquinolines with amino benzoic acids has been studied, highlighting their potential as antioxidants and radioprotectors due to their structural properties and reactivity (Aleksanyan & Hambardzumyan, 2013).
Photophysical Properties
The photophysical properties of quinoline derivatives have been extensively investigated. Studies on the optical absorption and fluorescence spectra of various quinoline derivatives, including those with chlorophenyl groups, demonstrate their potential as candidates for luminescent or electroluminescent applications. These compounds show significant shifts in optical absorption and fluorescence bands depending on solvent polarity, indicating their versatility for various optical applications (Danel et al., 2010).
Molecular Structure and Spectroscopy
Further research into the molecular structure and spectroscopy of quinoline derivatives, including DFT and TD-DFT/PCM calculations, reveals detailed insights into their structural parameters, spectroscopic characterization, and potential biological activities. These studies offer a comprehensive analysis of the compounds' molecular structures, comparing them with X-ray data of similar molecules, and exploring their NLO properties and charge distributions (Wazzan et al., 2016).
Applications in Sensing and Molecular Recognition
Quinoline derivatives have also been explored as the basis for designing molecular sensors. The versatility of the 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, for instance, has been utilized in constructing brightly fluorescent molecular sensors for metal ion recognition. These compounds demonstrate strong analyte-induced fluorescence enhancement, making them suitable for sensing applications (Rurack et al., 2002).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-4-3-5-18(27)10-15)14-20-24(28-29-25(19)20)16-6-8-17(26)9-7-16/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTORCXIJKSGKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)
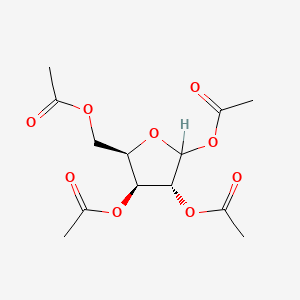
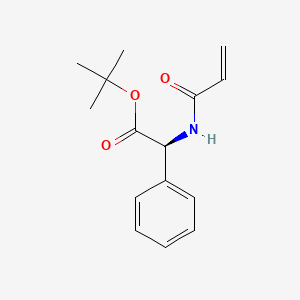
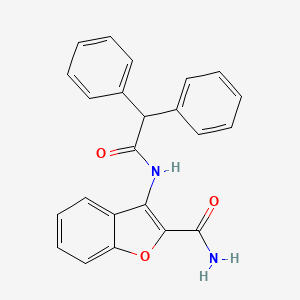
![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)

![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)
